

Data Presentation: Kinase Inhibition Profile

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Compound of Interest

Compound Name: *Fgfr-IN-3*
Cat. No.: *B12419840*

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The inhibitory activity of a compound against a panel of kinases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro kinase assay results for the irreversible pan-FGFR inhibitor, Futibatinib (TAS-120).



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This data indicates that Futibatinib (TAS-120) is a potent inhibitor of all four FGFR family members in biochemical assays.^[1]

Experimental Protocols: In Vitro Kinase Assay

A variety of in vitro kinase assay formats are available, including luminescence-based assays like ADP-Glo™ and time-resolved fluorescence resonance energy transfer (TR-FRET) assays like LanthaScreen™. These assays are designed to measure the enzymatic activity of a kinase and its inhibition by a test compound.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction occurs, and then remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

Generalized Protocol for an In Vitro Kinase Assay (ADP-Glo™ format)

This protocol provides a general framework for determining the IC50 of an inhibitor against an FGFR kinase.

1. Reagents and Materials:

- Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)[2]
- Kinase-specific substrate (e.g., a poly-peptide substrate)
- ATP
- Test inhibitor (e.g., Futibatinib) serially diluted in DMSO
- Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[3]
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- 384-well plates (low volume, white)
- Plate reader capable of measuring luminescence

2. Assay Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
- **Kinase Reaction Setup:**
 - Add 5 μL of the diluted test inhibitor to the wells of a 384-well plate.
 - Add 2.5 μL of a solution containing the FGFR kinase and substrate in kinase buffer.
 - Initiate the kinase reaction by adding 2.5 μL of ATP solution in kinase buffer. The final reaction volume is 10 μL .
 - Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[3]
- **ADP Detection:**
 - Add 5 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.[3]
 - Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.
- **Data Acquisition:** Measure the luminescence signal using a plate reader.

3. Data Analysis:

- The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
- Plot the luminescence signal against the logarithm of the inhibitor concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Visualizations

Experimental Workflow



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Caption: Workflow for an *in vitro* FGFR kinase assay.

FGFR Signaling Pathway



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